![molecular formula C6H4N2OS B2998395 Imidazo[2,1-b]thiazole-2-carbaldehyde CAS No. 933722-72-6](/img/structure/B2998395.png)
Imidazo[2,1-b]thiazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[2,1-b]thiazole-2-carbaldehyde is a heterocyclic compound that features a fused ring system combining imidazole and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
作用机制
Target of Action
Imidazo[2,1-b]thiazole-2-carbaldehyde has been found to target Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme is a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain .
Mode of Action
The compound interacts with its targets, leading to significant changes in their function. For instance, molecular docking studies have shown that the compound interacts with DNA dodecamer and caspase-3 . These interactions can lead to changes such as mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways. Its mechanistic pathway involves an ordered sequence of steps, including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety), and aromatization by proton-shift isomerization .
Result of Action
The compound exhibits cytotoxic activity on cancer cells, such as colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) . It has been found to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the process leading to carbonylated imidazo[2,1-b]thiazole occurs under the catalysis of the simple PdI2/KI system under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air), leading to 2-(imidazo[2,1-b]thiazol-5-yl)-N,N-dialkylacetamides in yields up to 87% .
生化分析
Biochemical Properties
Imidazo[2,1-b]thiazole-2-carbaldehyde has been found to interact with various enzymes and proteins. For instance, it has been shown to have antimycobacterial properties, suggesting that it interacts with enzymes or proteins involved in the survival and proliferation of Mycobacterium tuberculosis
Cellular Effects
Studies have shown that this compound can have significant effects on various types of cells. For example, it has been found to exhibit cytotoxic activity against cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, molecular docking and dynamics studies have suggested that this compound can bind to the Pantothenate synthetase of Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, studies on similar compounds suggest that these factors could be significant .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on similar compounds suggests that the effects of these compounds can vary with different dosages . High doses could potentially lead to toxic or adverse effects.
Metabolic Pathways
This compound is likely involved in various metabolic pathways, interacting with enzymes or cofactors. Specific information on the metabolic pathways that this compound is involved in is currently limited .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its biological activity. While specific information on this compound’s transporters or binding proteins is currently limited, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. While specific information on this compound’s targeting signals or post-translational modifications is currently limited, it is likely that it is directed to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole-2-carbaldehyde typically involves multicomponent reactions. One common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization and oxidation steps . Another approach involves the oxidative aminocarbonylation of a triple bond, leading to the formation of a 2-ynamide intermediate, which then undergoes cyclization and aromatization .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow systems to enhance efficiency and yield. For instance, a three-reactor multistage system can be employed, where intermediate compounds are not isolated, thus streamlining the synthesis process .
化学反应分析
Types of Reactions: Imidazo[2,1-b]thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives.
科学研究应用
Imidazo[2,1-b]thiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Medicine: It is explored for its potential as a therapeutic agent against various diseases, including tuberculosis and cancer
Industry: The compound is used in the development of new materials and as a building block in organic synthesis.
相似化合物的比较
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer properties.
Benzo[d]imidazo[2,1-b]thiazole: Exhibits significant activity against Mycobacterium tuberculosis.
Imidazo[1,5-a]pyridine: Used in optoelectronic devices and as anticancer agents.
Uniqueness: Imidazo[2,1-b]thiazole-2-carbaldehyde stands out due to its unique fused ring system and the presence of an aldehyde group, which allows for diverse chemical modifications and the synthesis of a wide range of derivatives. Its potential biological activities and applications in various fields further highlight its significance in scientific research.
属性
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-4-5-3-8-2-1-7-6(8)10-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKJYOYXWBQCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(SC2=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
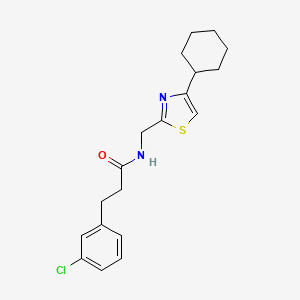
![2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2998314.png)
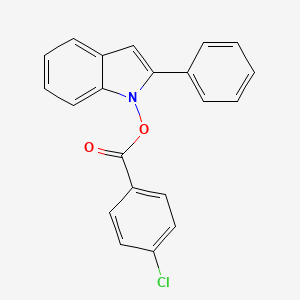
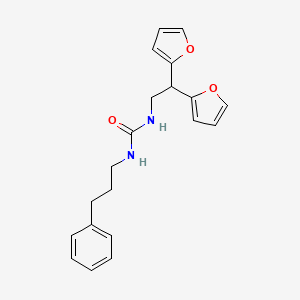
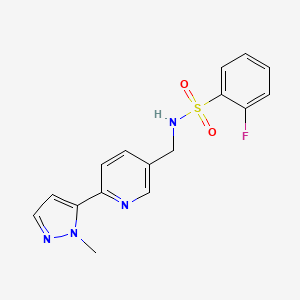
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2998320.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B2998321.png)
![2-(benzylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2998326.png)
![N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2998328.png)
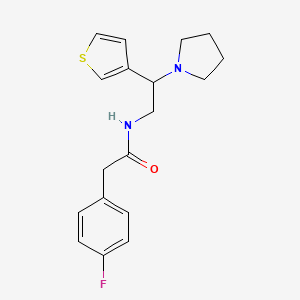
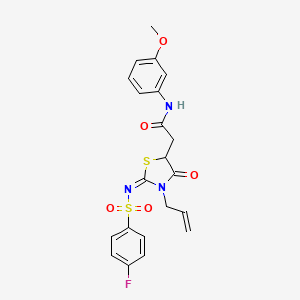

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2998334.png)
![Ethyl 4-[[2-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2998335.png)
